![molecular formula C9H14N4O B7554540 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7554540.png)
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2005 by Pfizer, Inc. and has since been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide works by selectively inhibiting the activity of JAKs, which are involved in the signaling pathways that lead to the production of cytokines and other inflammatory mediators. By inhibiting JAKs, 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide can reduce the production of these mediators and thereby reduce inflammation.
Biochemical and Physiological Effects:
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide has been shown to be effective in reducing inflammation and alleviating symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. It has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide is its selectivity for JAKs, which allows for targeted inhibition of the inflammatory pathway without affecting other signaling pathways. However, one limitation of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide is its potential for off-target effects, which can lead to adverse effects in some patients.
Zukünftige Richtungen
There are several potential future directions for research on 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms, which may allow for greater efficacy and fewer adverse effects. Another area of interest is the use of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide in combination with other immunosuppressive agents, which may lead to synergistic effects and greater efficacy in the treatment of autoimmune diseases. Finally, there is interest in exploring the potential use of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis.
Synthesemethoden
The synthesis of 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with cyclopropylmethylamine to form the corresponding amide. This intermediate is then reacted with 4-nitroaniline to yield the desired product, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its immunosuppressive properties in the treatment of autoimmune diseases. It works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting JAKs, 4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide can reduce inflammation and alleviate symptoms of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-5-7(10)8(13-12-5)9(14)11-4-6-2-3-6/h6H,2-4,10H2,1H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELNZOYYPUNJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NCC2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.